molecular formula C6H2ClF8NO B14247836 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane CAS No. 189244-65-3

1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane

Cat. No.: B14247836
CAS No.: 189244-65-3
M. Wt: 291.52 g/mol
InChI Key: GRHQVVSBXQFBJU-UHFFFAOYSA-N
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Description

1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is an organic compound with the molecular formula C6H2ClF8NO. It is characterized by the presence of chlorine, fluorine, and isocyanate functional groups, making it a unique and versatile compound in various chemical applications.

Preparation Methods

The synthesis of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves multiple steps. One common method includes the reaction of a fluorinated pentane derivative with chlorine and isocyanate reagents under controlled conditions. The reaction typically requires high temperatures and pressures to ensure complete conversion and high yield .

Chemical Reactions Analysis

1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves its interaction with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with various functional groups, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is unique due to its high fluorine content and the presence of both chlorine and isocyanate groups. Similar compounds include:

This compound’s unique combination of functional groups and high fluorine content makes it a valuable tool in various fields of research and industry.

Properties

CAS No.

189244-65-3

Molecular Formula

C6H2ClF8NO

Molecular Weight

291.52 g/mol

IUPAC Name

1-chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane

InChI

InChI=1S/C6H2ClF8NO/c7-2(16-1-17)4(10,11)6(14,15)5(12,13)3(8)9/h2-3H

InChI Key

GRHQVVSBXQFBJU-UHFFFAOYSA-N

Canonical SMILES

C(=NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)Cl)=O

Origin of Product

United States

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